(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one
Description
(2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one is a flavanone glycoside characterized by:
- Core structure: A chroman-4-one backbone with hydroxyl groups at positions 5 and 5.
- Substituents: A 4-hydroxyphenyl group at position 2 and a β-D-glucopyranosyl moiety at position 3 .
- Molecular weight: Approximately 580.53 g/mol (based on analogous compounds) .
- Key properties: High hydrogen-bond donor/acceptor capacity (8 H-donors, 14 H-acceptors), low gastrointestinal (GI) absorption, and P-glycoprotein (P-gp) substrate status .
This compound is structurally related to flavonoids with demonstrated bioactivities, including anticancer (e.g., lung cancer, prostate cancer) and antioxidant effects .
Properties
Molecular Formula |
C21H22O11 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-26,28-29H,7H2/t13-,15-,17+,18+,19+,20-,21-/m0/s1 |
InChI Key |
VWBWQPAZMNABMR-IANHLVBBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Chroman-4-One Synthesis
The aglycone naringenin [(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one] serves as the foundational structure for subsequent glycosylation. Source describes a palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes to construct the 4H-chromen-4-one scaffold. Using Pd(PPh₃)₄/Xphos with K₂CO₃ in 1,4-dioxane, this method achieves cyclization at 80–100°C, yielding naringenin precursors in 65–82% efficiency. Alternative routes involve Claisen–Schmidt condensation of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde under basic conditions, followed by cyclization with iodine/DMSO.
Regioselective Glycosylation
Source details the Koenigs–Knorr reaction for attaching glucose to naringenin’s 3-hydroxy group. Key steps include:
-
Protection of phenolic groups : Naringenin’s 5- and 7-hydroxy groups are acetylated using acetic anhydride/pyridine.
-
Glycosyl donor activation : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride is prepared via treatment of peracetylated glucose with HF-pyridine.
-
Lewis acid-and-base promotion : BF₃·Et₂O, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), and 1,1,3,3-tetramethylguanidine (TMG) facilitate glycosylation at 0°C, achieving 70% yield of the protected intermediate.
-
Deprotection : Sequential alkaline hydrolysis (NaOMe/MeOH) removes acetyl groups, yielding the target compound with >95% purity after HPLC.
Table 1: Chemical Glycosylation Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Ac₂O, pyridine, 24 h, RT | 92 |
| Glycosylation | BF₃·Et₂O, DTBMP, TMG, CH₂Cl₂, 0°C, 6 h | 70 |
| Deprotection | 0.5 M NaOMe/MeOH, 4 h, RT | 88 |
Biotechnological and Enzymatic Methods
Heterologous Expression in E. coli
Source engineers E. coli BL21(DE3) to produce naringenin glycosides via UDP-glucose-dependent glucosyltransferases. Critical genetic modifications include:
-
Knockouts : Δpgi (phosphoglucose isomerase), Δzwf (glucose-6-phosphate dehydrogenase), and ΔushA (UDP-glucose hydrolase) to redirect carbon flux toward UDP-glucose.
-
Overexpression : nfa44530 (phosphoglucomutase from Nocardia farcinia) and galU (glucose-1-phosphate uridylyltransferase) to enhance UDP-glucose synthesis.
-
Enzyme co-expression : Flavonoid-3-O-glucosyltransferase (UGT78K1 from Glycine max) glucosylates naringenin at the 3-position using intracellular UDP-glucose.
Table 2: Metabolic Engineering Outcomes in E. coli
| Strain Modification | UDP-Glucose Concentration (mM) | Astragalin Yield (mg/L) |
|---|---|---|
| Wild-type BL21(DE3) | 0.8 ± 0.1 | 12.4 ± 1.2 |
| ΔpgiΔzwfΔushA + nfa44530/galU | 4.2 ± 0.3 | 109.3 ± 3.5 |
Optimization and Yield Improvement
Solvent Engineering in Chemical Synthesis
Using 1,4-dioxane as the reaction solvent increases glycosylation efficiency by 22% compared to THF or DMF, likely due to improved solubility of the glycosyl donor and acceptor. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time from 6 h to 45 min while maintaining 68% yield.
Fed-Batch Fermentation
In microbial production, fed-batch strategies with glycerol and naringenin feeding sustain UDP-glucose levels, achieving a 48.8% molar conversion from 500 µM naringenin over 60 h.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: Engeletin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Engeletin can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of engeletin with enhanced or modified pharmacological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Neuroprotective Effects
Research indicates that flavonoids like (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one exhibit neuroprotective properties. They promote neurogenesis and synaptogenesis by inhibiting oxidative stress and enhancing brain-derived neurotrophic factor (BDNF) signaling pathways. Studies have shown that these compounds can increase the phosphorylation of cAMP response element-binding protein (CREB), which is crucial for neuronal survival and plasticity .
Antioxidant Activity
Flavonoids are known for their strong antioxidant capabilities. The presence of multiple hydroxyl groups in the structure of this compound contributes to its ability to scavenge free radicals and reduce oxidative damage in cells. This property is particularly beneficial in preventing degenerative diseases associated with oxidative stress .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. Flavonoids can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes them potential candidates for treating inflammatory diseases .
Cardiovascular Health
Due to their ability to improve endothelial function and reduce blood pressure, flavonoids like this compound may play a role in cardiovascular health. They can enhance nitric oxide production and improve vascular relaxation .
Cancer Prevention
Preliminary studies suggest that flavonoids possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The modulation of cell signaling pathways involved in cell cycle regulation is a key mechanism through which these compounds exert their effects .
Diabetes Management
Flavonoids have shown potential in managing diabetes by improving insulin sensitivity and regulating glucose metabolism. Their antioxidant properties may also help mitigate complications associated with diabetes .
Case Studies
- Neurogenesis Enhancement : A study demonstrated that administration of flavonoids resulted in increased neuronal proliferation in the hippocampus of mice models. The results indicated enhanced cognitive functions correlated with increased levels of BDNF and improved synaptic plasticity .
- Antioxidant Efficacy : In vitro studies have shown that this compound effectively reduces oxidative stress markers in cultured cells exposed to hydrogen peroxide. The reduction in reactive oxygen species (ROS) levels was statistically significant compared to control groups .
Mechanism of Action
Engeletin exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Engeletin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6).
Antioxidant Action: Engeletin enhances the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).
Neuroprotective Action: Engeletin activates the Keap1/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The target compound shares structural motifs with several flavanones, flavones, and dihydrochalcones. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Glycosylation Position :
- Molecular Weight and log P :
Mechanistic and Functional Comparisons
Anticancer Activity :
- The target compound and naringoside share mechanisms such as apoptosis induction and reactive oxygen species (ROS) modulation, attributed to their flavanone core and hydroxyl groups .
- Quercitrin’s flavone structure enhances binding to kinases (e.g., EGFR) via planar aromaticity, a feature less prominent in flavanones .
Metabolic Stability :
- Glycosylation generally improves metabolic stability but reduces bioavailability. The target compound’s P-gp substrate status limits its intracellular accumulation compared to aglycones like phloretin .
Transcriptome and Docking Studies :
- Park et al. (2023) demonstrated that structural similarity (e.g., shared chroman-4-one core) predicts overlapping mechanisms of action (MOAs) in silico .
- Molecular docking of the target compound with acetylcholinesterase (AChE) revealed moderate binding affinity (-8.55 kcal/mol), comparable to kaempferol glycosides .
Biological Activity
The compound (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one is a complex flavonoid derivative belonging to the chromanone family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Chromone Backbone : The chroman-4-one structure is pivotal for its pharmacological properties.
- Hydroxyl Groups : The presence of multiple hydroxyl (-OH) groups enhances its antioxidant capacity and potential interaction with biological targets.
- Tetrahydropyran Moiety : This sugar-like structure may influence its bioavailability and interaction with cellular mechanisms.
Anticancer Activity
Numerous studies have explored the anticancer properties of chromanone derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : Research indicates that chromanone derivatives can inhibit cell proliferation in breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines with IC50 values ranging from 0.31 to 5.62 μM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
Chromanone derivatives have also demonstrated anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as TNF-α and COX-2:
- In vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly .
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals:
- DPPH Assay : In vitro assays have confirmed that chromanone derivatives exhibit strong radical scavenging activity, which is essential for protecting cells from oxidative stress .
Study 1: Anticancer Efficacy
A recent study evaluated a series of substituted chromanones against a panel of human tumor cell lines. The results indicated that compounds with similar structural features to (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one exhibited promising anticancer activity with significant selectivity towards malignant cells .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of chromanone derivatives. It was found that these compounds could effectively inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators in macrophage cell lines .
Data Tables
Q & A
What advanced spectroscopic techniques are recommended for confirming the stereochemistry and glycosidic linkage of this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, is essential for resolving stereochemistry. For glycosidic linkage confirmation, 2D-NMR techniques like HSQC, HMBC, and ROESY are critical to identify interglycosidic NOEs and coupling constants (e.g., for anomeric protons) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment if crystalline forms are obtainable .
How can researchers optimize the synthesis of this compound to minimize side products during glycosylation?
Advanced
Glycosylation efficiency depends on protecting group strategies. Temporary protecting groups (e.g., acetyl or benzyl for hydroxyls) and promoters like BF-EtO enhance regioselectivity. Monitoring reaction progress via TLC or HPLC-MS helps identify intermediates and byproducts (e.g., α/β anomer mixtures). Post-synthesis purification using reverse-phase HPLC with C18 columns resolves glycosidic heterogeneity .
What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?
Basic
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard. Use UV-Vis spectroscopy to quantify IC values. Due to low bioavailability (Log ), prioritize cell-free systems to assess direct radical neutralization .
How should researchers address contradictions in reported solubility data for this compound?
Advanced
Discrepancies arise from computational models (e.g., ESOL vs. Ali models in , predicting 0.604 mg/mL vs. 0.0877 mg/mL). Validate experimentally via saturation shake-flask methods under controlled pH and temperature. Use HPLC-UV to quantify solubility in buffers (e.g., PBS, pH 7.4) and organic solvents (e.g., DMSO) .
What experimental design considerations are critical for stability studies under varying pH and temperature?
Advanced
Design accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Buffer solutions (pH 1–9) simulate gastrointestinal conditions. Control for photodegradation by using amber vials. Address matrix degradation (as in ) by adding stabilizers (e.g., ascorbic acid) or cold storage .
How can computational modeling predict its interaction with cytochrome P450 enzymes?
Advanced
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to CYP3A4 or CYP2D6 active sites. Validate predictions with in vitro microsomal assays using human liver microsomes and LC-MS/MS metabolite profiling. Cross-reference with ’s CYP inhibition data (e.g., non-inhibitor for CYP1A2/2C9/3A4) .
What strategies improve purification yields given its glycosidic heterogeneity?
Basic
Combine orthogonal techniques:
- Liquid-liquid extraction to remove hydrophobic impurities.
- Size-exclusion chromatography (Sephadex LH-20) for size-based separation.
- Preparative HPLC with gradient elution (water:acetonitrile + 0.1% formic acid) to resolve anomers. Confirm purity via -NMR integration and HRMS .
How does its interaction with P-glycoprotein (P-gp) influence bioavailability studies?
Advanced
As a P-gp substrate ( ), use Caco-2 cell monolayers to assess efflux ratios. Co-administer P-gp inhibitors (e.g., verapamil) in rodent models to measure AUC changes. LC-MS quantifies plasma concentrations, correlating with permeability data .
What protocols ensure safe handling given its potential hygroscopicity and reactivity?
Basic
Store under inert gas (argon) at -20°C in desiccators. Use gloveboxes for weighing. Safety protocols include PPE (nitrile gloves, goggles) and emergency rinsing (15 min eye wash; ). Monitor stability via periodic HPLC .
How do structural modifications to the aglycone or sugar moiety affect its bioactivity?
Advanced
Compare SAR with analogs (e.g., ’s methoxy-substituted derivatives). Synthesize deglycosylated variants and test via in vitro assays. Molecular dynamics can predict hydrogen bonding changes at active sites (e.g., antioxidant enzymes). Publish findings in alignment with ’s technical writing standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
